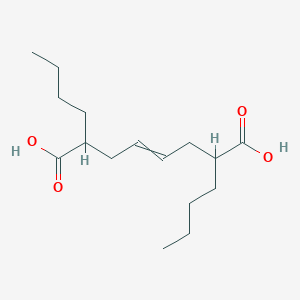
2,7-Dibutyloct-4-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibutyloct-4-enedioic acid is an organic compound with the molecular formula C16H28O4. It is a dicarboxylic acid with two butyl groups attached to the octene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyloct-4-enedioic acid can be achieved through several methods. One common approach involves the reaction of butyl-substituted alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibutyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of sulfuric acid (H2SO4) as a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
Applications De Recherche Scientifique
2,7-Dibutyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,7-Dibutyloct-4-enedioic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dimethyloct-4-enedioic acid
- 2,7-Diethyloct-4-enedioic acid
- 2,7-Dipropyloct-4-enedioic acid
Uniqueness
2,7-Dibutyloct-4-enedioic acid is unique due to the presence of butyl groups, which impart distinct hydrophobic characteristics and influence its reactivity compared to similar compounds with shorter alkyl chains.
Propriétés
Numéro CAS |
35331-09-0 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
2,7-dibutyloct-4-enedioic acid |
InChI |
InChI=1S/C16H28O4/c1-3-5-9-13(15(17)18)11-7-8-12-14(16(19)20)10-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
QAEDYHFROMAGDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC=CCC(CCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


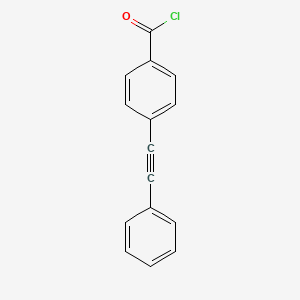

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
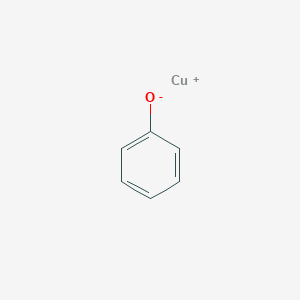
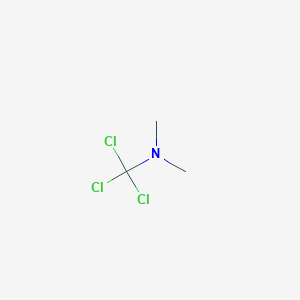
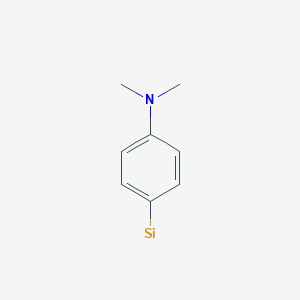
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
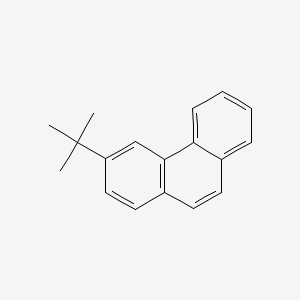
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
